4-(Boc-aminoethyloxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

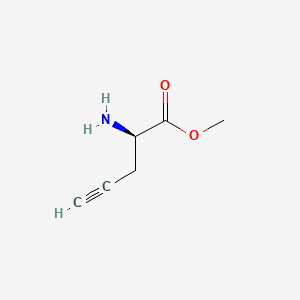

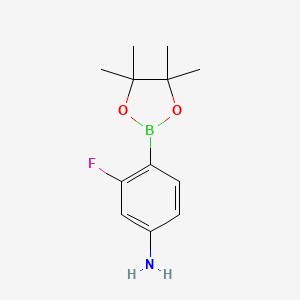

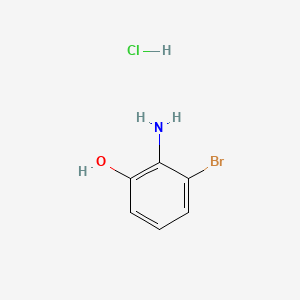

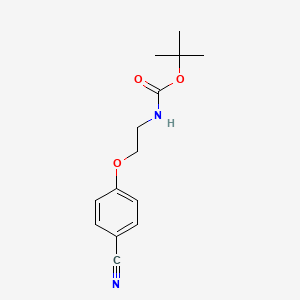

4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butylN-[2-(4-cyanophenoxy)ethyl]carbamate, is a heterocyclic organic compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.30 . This compound is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(Boc-aminoethyloxy)benzonitrile can be represented by the canonical SMILES notation: CC©©OC(=O)NCCOC1=CC=C(C=C1)C#N . The InChI key for this compound is LTUFIJMRYINTOU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Boc-aminoethyloxy)benzonitrile, focusing on six unique fields:

Pharmaceutical Intermediates

4-(Boc-aminoethyloxy)benzonitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be further modified to create active pharmaceutical ingredients (APIs). This compound’s versatility makes it valuable in the development of drugs targeting a range of diseases, including cancer and neurological disorders .

Organic Synthesis

In organic chemistry, 4-(Boc-aminoethyloxy)benzonitrile serves as a building block for the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions. This property is essential for creating intricate molecular architectures in research and industrial applications .

Material Science

This compound is also explored in material science for the development of novel polymers and materials. Its unique structure can be incorporated into polymer backbones, enhancing properties such as thermal stability, mechanical strength, and chemical resistance. These materials have potential applications in coatings, adhesives, and high-performance composites .

Bioconjugation

4-(Boc-aminoethyloxy)benzonitrile is used in bioconjugation techniques, where it acts as a linker molecule to attach biomolecules to various surfaces or other biomolecules. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The Boc group provides a protective function, ensuring that the amine group remains inactive until the desired conjugation step .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to form stable intermediates and its compatibility with various functional groups make it an excellent candidate for creating new drugs. Researchers utilize it to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates .

Chemical Biology

4-(Boc-aminoethyloxy)benzonitrile is used in chemical biology to study biological processes at the molecular level. It can be incorporated into probes and tags that help visualize and track biomolecules within cells. This application is vital for understanding cellular mechanisms, protein interactions, and the effects of small molecules on biological systems.

Sigma-Aldrich Apollo Scientific VWR Sigma-Aldrich Apollo Scientific : VWR

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFIJMRYINTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-aminoethyloxy)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.